molecular formula C19H24ClNO4S B6771880 2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole

2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole

Cat. No.: B6771880
M. Wt: 397.9 g/mol
InChI Key: HFGMMPLUHRVGRH-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a cyclobutylmethoxy group, and an epoxyisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Chlorinated Phenyl Group: This step involves the chlorination of a phenyl ring, which can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

    Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction, where a cyclobutylmethanol derivative reacts with the chlorinated phenyl compound.

    Construction of the Epoxyisoindole Core: The epoxyisoindole core is typically synthesized through a series of cyclization and epoxidation reactions, often involving intermediates such as isoindoline derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It may find applications in the development of new polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethylthiazole: This compound shares the chlorinated phenyl group but differs in its overall structure and functional groups.

    Cyclobutylmethanol Derivatives: These compounds share the cyclobutylmethoxy group but lack the complex epoxyisoindole core.

Uniqueness

2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

2-[5-chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO4S/c20-13-4-5-18(24-11-12-2-1-3-12)19(8-13)26(22,23)21-9-14-15(10-21)17-7-6-16(14)25-17/h4-5,8,12,14-17H,1-3,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGMMPLUHRVGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CC4C5CCC(C4C3)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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